(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate
Description
(2-Bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate (CAS: 939888-10-5 ) is a structurally distinct ammoniumolate characterized by a brominated benzyl group at the ortho position and a Z-configured phenylmethylidene moiety.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-phenylmethanimine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-14-9-5-4-8-13(14)11-16(17)10-12-6-2-1-3-7-12/h1-10H,11H2/b16-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFWMDSTRHISSU-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC=CC=C2Br)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC=CC=C2Br)\[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the reaction of 2-bromobenzyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a specific range to ensure the desired product formation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
Table 1: Key Halogenated Ammoniumolates
| Compound Name | CAS Number | Substituent Position/Type | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| (2-Bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate | 939888-10-5 | 2-Br on benzyl | Not reported | High electrophilicity, steric bulk |
| (3-Bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate | 939893-12-6 | 3-Br on benzyl | Not reported | Reduced steric hindrance vs. 2-Br |
| (2-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate | 55606-36-5 | 2-Cl on benzyl | Not reported | Lower molecular weight vs. Br |
| (Z)-(4-Chlorophenyl)methylideneammoniumolate | N/A | 4-Cl, 4-OCH₃ | 275.73 | Enhanced solubility due to OCH₃ |
Key Observations :
- Substituent Position : The 2-bromo derivative exhibits higher steric hindrance than its 3-bromo counterpart, which may reduce reaction rates in nucleophilic substitutions .
- Solubility : Methoxy-substituted derivatives (e.g., 4-OCH₃ in ) demonstrate improved solubility in polar solvents compared to halogenated analogs.
Functional Group Variations
Cyclohexylmethyl vs. Benzyl Derivatives
- (Cyclohexylmethyl)[(Z)-phenylmethylidene]ammoniumolate (CAS: 939888-13-8 ): The cyclohexyl group introduces aliphatic character, likely enhancing lipophilicity and membrane permeability compared to aromatic benzyl derivatives.
Pyridinylmethylidene Derivatives
Biological Activity
(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate, with the CAS number 939888-10-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, case studies, and relevant research findings.
The compound has the molecular formula and exhibits various physical properties such as melting point and boiling point, which are critical for understanding its behavior in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C14H12BrNO |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
The biological activity of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties : In vitro studies have indicated that it possesses antimicrobial activity against certain bacterial strains, potentially through disruption of cell membrane integrity.
- Anticancer Activity : Research has shown that the compound can induce apoptosis in cancer cell lines, suggesting a role in cancer treatment.
- Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress, which is significant in neurodegenerative diseases.
Case Studies
Several case studies have explored the effects of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate in different contexts:
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve interference with cell wall synthesis.
-
Cancer Cell Line Studies :
- In a controlled experiment involving human breast cancer cell lines, treatment with (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.
-
Neuroprotection in Animal Models :
- An animal model study indicated that administration of the compound significantly reduced markers of oxidative stress in brain tissues, suggesting potential therapeutic applications for neurodegenerative disorders like Alzheimer's disease.
Research Findings
Recent findings highlight the importance of further research into the pharmacodynamics and pharmacokinetics of (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate:
- In Vivo Studies : Ongoing studies aim to assess the bioavailability and metabolic pathways of this compound when administered systemically.
- Synergistic Effects : Investigations into its use in combination therapies are underway to evaluate enhanced efficacy against resistant bacterial strains and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
